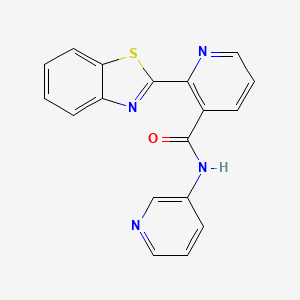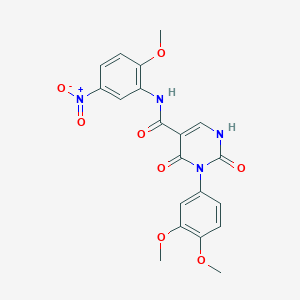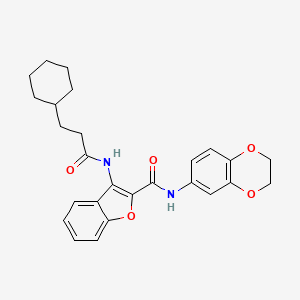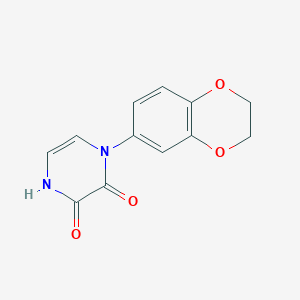
1-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.0352552 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A similar compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone (referred to as bv-207), has been found to interfere appreciably with photosynthesis .
Mode of Action
The compound’s interaction with its targets results in significant changes in the biochemical processes of the organism. For instance, BV-207 almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M . This suggests that the compound might inhibit key enzymes involved in the photosynthesis process.
Biochemical Pathways
The compound affects the photosynthesis pathway, a crucial process for plant growth and survival. By inhibiting the fixation of carbon dioxide, the compound disrupts the Calvin cycle, a key component of photosynthesis. This disruption can lead to a decrease in the production of glucose and other organic compounds that are essential for the plant’s growth and development .
Result of Action
The result of the compound’s action is a significant disruption of the photosynthesis process, leading to a decrease in the plant’s ability to produce essential organic compounds. This could potentially lead to stunted growth or even death of the plant .
Action Environment
Environmental factors can greatly influence the compound’s action, efficacy, and stability. For instance, light conditions have been found to influence the toxicity of BV-207, with the compound being more toxic when plants received light after application of the herbicide, compared with those held in the dark . This suggests that the compound’s action might be influenced by factors such as light intensity and duration.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHXEKHYAXUYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine](/img/structure/B6488760.png)

![(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide](/img/structure/B6488767.png)
![1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488778.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B6488792.png)

![6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B6488807.png)
![2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6488812.png)
![3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6488819.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488829.png)
![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)

![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)
